molecular formula C25H23N3O2 B2465546 2-amino-3-(4-ethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide CAS No. 903342-33-6

2-amino-3-(4-ethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

Cat. No. B2465546
CAS RN: 903342-33-6
M. Wt: 397.478
InChI Key: ITAWBPFMFWCRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-ethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide, also known as EBI-005, is a small molecule inhibitor that has been extensively studied for its potential use in treating various inflammatory conditions. It is a synthetic compound that was first developed by Senju Pharmaceutical Co., Ltd. in Japan.

Scientific Research Applications

Photoluminescent Material Research

Indolizine derivatives exhibit interesting photoluminescent properties, such as reversible pH-dependent optical behaviors characterized by significant shifts in fluorescence emission upon protonation. These findings suggest potential applications in developing new photoluminescent materials for sensors and optical devices (Outlaw et al., 2016).

Anticancer Activity

Certain indolizine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells. These compounds, including various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have shown in vitro cytotoxicity, suggesting their potential as anticancer agents (Hassan et al., 2014).

Domino Reaction Synthesis

The use of domino reactions for synthesizing indolizine derivatives, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrates an efficient approach to generating complex molecules with potential pharmaceutical applications. This method emphasizes the chemical versatility and reactivity of indolizine compounds (Ziyaadini et al., 2011).

Antimicrobial and Antifungal Activity

Research into new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to the synthesis of compounds with evaluated antimicrobial activities, indicates the potential use of indolizine derivatives in developing new antimicrobial agents. These studies show the broad applicability of indolizine derivatives in addressing various bacterial and fungal infections (Bayrak et al., 2009).

Application to Tropical Diseases

The design and synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases highlight the pharmaceutical relevance of indolizine derivatives. These compounds were prepared with an indolizine core structure as a common intermediate, showcasing the compound's adaptability in drug development (Zhang et al., 2014).

properties

IUPAC Name

2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-17-9-11-18(12-10-17)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-19-13-7-16(2)8-14-19/h4-15H,3,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAWBPFMFWCRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-ethylbenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

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